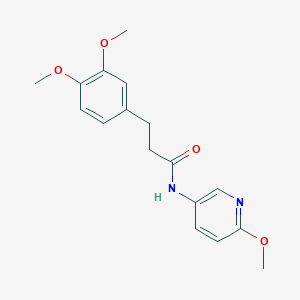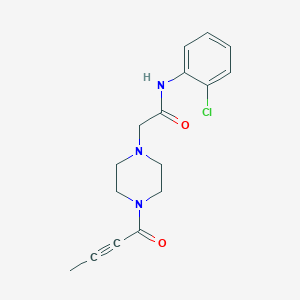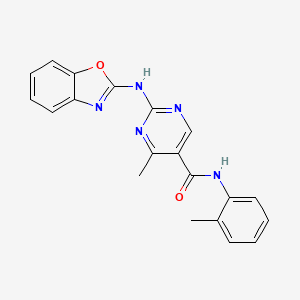
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyranone derivatives and exhibits interesting properties due to its aromatic and heterocyclic moieties.
- The compound is found in various contexts, including tobacco smoke, Maillard reaction products, sugar degradation products, and natural extracts.
- Structurally, it falls into the category of pyranone enol-ketone compounds, which often possess caramel-like aromas. Compared to maltol and other similar compounds, it has better water solubility and a more pronounced “sweet” taste, making it relevant in flavor enhancement .
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide: , also known by its systematic name , is a chemical compound with the molecular formula .
Preparation Methods
- The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves the following steps:
- Glucose and pyridine are dissolved in ethanol under an argon atmosphere and refluxed.
- Acetic acid is added, followed by further heating.
- The concentrated reaction solution is diluted with water and the γ-pyranone product is extracted using ethyl acetate.
- Purification is achieved through column chromatography (silica gel) and high-vacuum distillation.
- The final product is obtained by recrystallization from hexane .
- The synthetic route is depicted in the following diagram: !Synthetic Route
Chemical Reactions Analysis
Reactions: 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Used as a natural alternative to synthetic colorants, especially due to increasing consumer concerns about synthetic dyes. Approved as a food coloring agent in several countries.
Biology and Medicine: Research on its biological activity, potential therapeutic effects, and interactions with cellular pathways.
Industry: Flavor and fragrance applications due to its sweet taste and aroma-enhancing properties.
Mechanism of Action
- The exact mechanism by which 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyranone derivatives, such as maltol, furanones, and related flavor compounds.
Uniqueness: Highlight its improved water solubility and pronounced sweetness compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-7-4-12(10-15(14)22-2)5-8-16(20)19-13-6-9-17(23-3)18-11-13/h4,6-7,9-11H,5,8H2,1-3H3,(H,19,20) |
InChI Key |
UGBMUCROTPCDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CN=C(C=C2)OC)OC |
solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11031882.png)
![3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione](/img/structure/B11031894.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031897.png)
![N-(3-acetylphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11031903.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)
![N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)


![2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11031944.png)

![1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)
